molecular formula C11H10Cl2N2S B2490664 4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole CAS No. 252866-96-9

4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole

Cat. No. B2490664
CAS RN: 252866-96-9
M. Wt: 273.18
InChI Key: CBWZVHLZQNPZMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds like 4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole, often involves complex reactions and methodologies. For example, the synthesis of related benzothiazoles can be achieved through reactions involving specific precursors such as 2-aminobenzothiazoles and aldehydes in the presence of catalysts to form novel heterocyclic compounds (Bhoi et al., 2016). These processes highlight the synthetic routes that can be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of benzothiazole core, which significantly influences their physical and chemical properties. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structure of these compounds, providing detailed insights into their molecular geometry and electronic configuration (Özdemir et al., 2015).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a variety of chemical reactions, influenced by the functional groups attached to the core structure. The reactivity can be studied through various chemical transformations, including reactions with nucleophiles, electrophiles, and other reagents that lead to the formation of new compounds with diverse chemical properties (Dorofeenko et al., 1973).

Scientific Research Applications

Synthesis and Antimicrobial Activity

4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole serves as a precursor in the synthesis of various benzothiazole derivatives with significant antimicrobial properties. For instance, Patel and Agravat (2007) synthesized 2-Amino substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride to produce compounds screened for antibacterial and antifungal activities. Their findings contribute to the development of new antimicrobial agents, highlighting the role of benzothiazole derivatives in medicinal chemistry (Patel & Agravat, 2007).

Structure-Activity Relationships in Drug Development

The compound is also instrumental in drug development, particularly in understanding structure-activity relationships (SAR) for improving drug properties. Stec et al. (2011) explored various 6,5-heterocycles as alternatives to the benzothiazole ring to enhance metabolic stability in drug molecules. This research provides insights into designing drugs with improved efficacy and reduced side effects by modifying the benzothiazole core (Stec et al., 2011).

Electrochromic Materials

In the field of materials science, benzothiazole derivatives, including those related to this compound, have been utilized in developing electrochromic materials. Ming et al. (2015) investigated thiadiazolo[3,4-c]pyridine, a benzothiazole analog, for creating fast-switching electrochromic polymers with low bandgap and favorable redox activity. Such materials have potential applications in smart windows, displays, and low-energy-consuming electronic devices (Ming et al., 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand their potential hazards .

Future Directions

The development of new pyrrolidine compounds with different biological profiles is an active area of research in medicinal chemistry . Future work may focus on optimizing the structure of pyrrolidine derivatives to enhance their biological activity.

properties

IUPAC Name

4,6-dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2S/c12-7-5-8(13)10-9(6-7)16-11(14-10)15-3-1-2-4-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWZVHLZQNPZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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